

The Discovery and Synthesis of Tfillrn-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tfillrn-NH2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the PAR-1 Agonist Peptide **Tfillrn-NH2**

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the synthetic peptide **Tfillrn-NH2**, a selective agonist of Protease-Activated Receptor-1 (PAR-1). This document details the peptide's role in cell signaling, provides structured quantitative data on its activity, and outlines detailed experimental protocols for its synthesis and functional analysis. Visualizations of the relevant signaling pathway and a generalized experimental workflow are included to facilitate a deeper understanding of its mechanism of action and practical application in research and drug development.

Discovery and Background

The peptide **Tfillrn-NH2** (H-Thr-Phe-Leu-Leu-Arg-Asn-NH2) was identified through research into the activation mechanisms of Protease-Activated Receptors (PARs), a unique class of G protein-coupled receptors. PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmask a "tethered ligand" that binds to and activates the receptor. Synthetic peptides that mimic the sequence of this tethered ligand can act as receptor agonists.

Tfillrn-NH2 corresponds to the tethered ligand sequence of human PAR-1 and has been established as a selective agonist for this receptor.^[1] Its discovery has provided a valuable

pharmacological tool to study the diverse physiological and pathological roles of PAR-1 activation, which include thrombosis, inflammation, and vascular permeability.[\[2\]](#)[\[3\]](#)

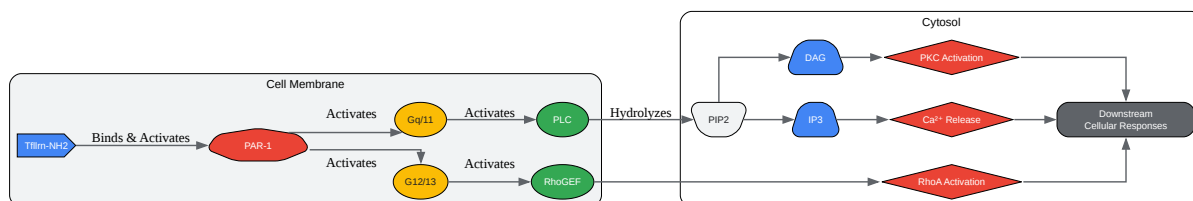
Quantitative Data Summary

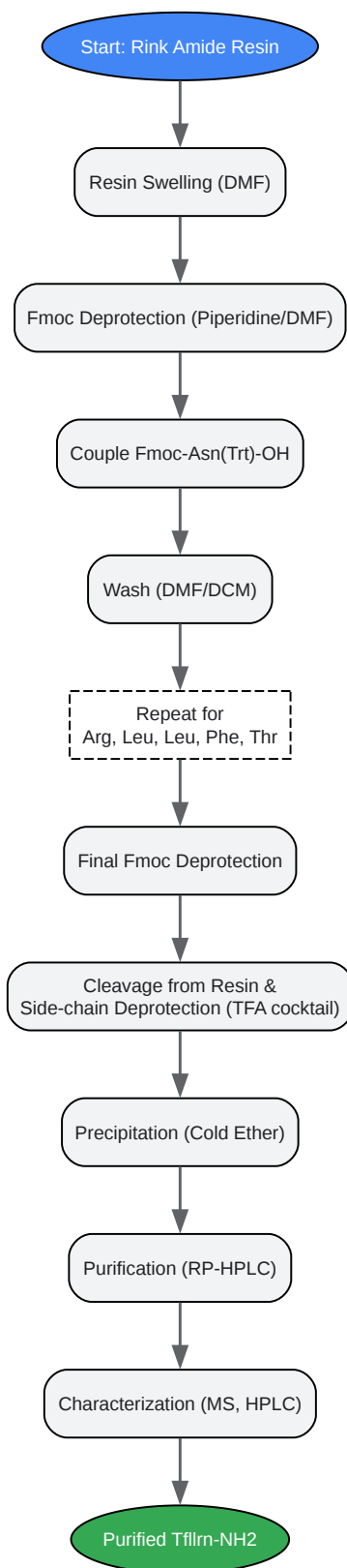
The biological activity of **Tfllrn-NH2** has been quantified in various functional assays. The following table summarizes key quantitative data for this peptide.

Parameter	Value	Cell/System Type	Reference
EC50 (PAR-1 Activation)	1.9 μ M	Cultured Neurons (calcium mobilization)	[4]
EC50 (Endothelial Barrier Protection)	50 - 75 nM	Human Pulmonary Artery Endothelial Cells (HPAEC)	[2]
Maximal Increase in [Ca ²⁺] _i	196.5 \pm 20.4 nM	Dorsal Root Ganglion Neurons (at 10 μ M)	[5]
Purity (by HPLC)	\geq 95%	N/A	[6]

Signaling Pathway

Activation of PAR-1 by **Tfllrn-NH2** initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR-1 to Gq/11 and G12/13 proteins. Gq/11 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates RhoGEFs, leading to the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular responses.





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- To cite this document: BenchChem. [The Discovery and Synthesis of Tflrn-NH2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375695#discovery-and-synthesis-of-tflrn-nh2-peptide]

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